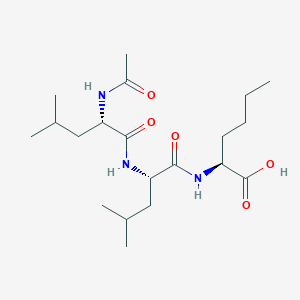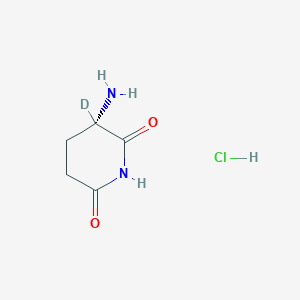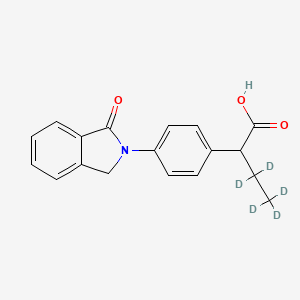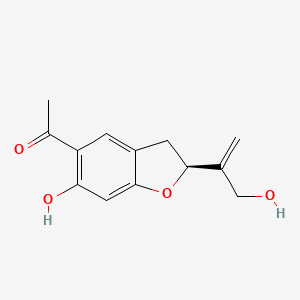
DBCO-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG2-NHS ester is a click chemistry reagent containing an azide group and an NHS ester. It is designed for copper-free click chemistry and reacts specifically and efficiently with primary amines, such as the side chains of lysine residues or aminosilane-coated surfaces, under neutral or slightly basic conditions to form stable covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG2-NHS ester is synthesized by reacting DBCO (dibenzocyclooctyne) with PEG2 (polyethylene glycol) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under neutral or slightly basic conditions to ensure the efficient formation of covalent bonds with primary amines .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG2-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)
Conditions: Neutral or slightly basic pH, room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the DBCO-PEG2 moiety to the amine-containing molecule .
Scientific Research Applications
DBCO-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and specific labeling of molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for imaging and tracking studies.
Medicine: Employed in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Utilized in the production of bioconjugates and functionalized surfaces for various applications .
Mechanism of Action
DBCO-PEG2-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine group to form a stable amide bond, while the DBCO moiety enables copper-free click chemistry reactions. This mechanism allows for the efficient and specific labeling of biomolecules and other targets .
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG12-NHS ester
- DBCO-PEG24-NHS ester
Uniqueness
DBCO-PEG2-NHS ester is unique due to its shorter PEG spacer arm, which provides a balance between water solubility and minimal steric hindrance during ligation. This makes it particularly suitable for applications requiring precise and efficient bioconjugation .
Properties
Molecular Formula |
C30H31N3O8 |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H31N3O8/c34-26(31-16-18-40-20-19-39-17-15-30(38)41-33-28(36)13-14-29(33)37)11-12-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) |
InChI Key |
WEMCNVHTFXFLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)







